molecular formula C7H8BClN2O2 B13111857 (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid

(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid

Cat. No.: B13111857
M. Wt: 198.42 g/mol
InChI Key: CCQWFXGVOMKFER-UHFFFAOYSA-N
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Description

(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid is a multifunctional boronic acid derivative that serves as a valuable building block in organic synthesis and pharmaceutical research. Its structure incorporates two key reactive sites: the boronic acid group and the chloro substituent on the pyrimidine ring. This allows the compound to act as a pivotal intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In this capacity, it enables the efficient construction of biaryl and heterobiaryl structures, which are core scaffolds in many active pharmaceutical ingredients and functional materials. The specific substitution pattern on the pyrimidine ring, particularly the 4-cyclopropyl group, is of significant research interest. Similar 2,4,5-trisubstituted pyrimidine templates have been recently investigated in drug discovery programs, such as the development of novel dual PfGSK3/PfPK6 kinase inhibitors for antimalarial therapy . The chloro group at the 2-position offers a versatile handle for further functionalization via nucleophilic aromatic substitution, allowing researchers to introduce a wide array of amines and other nucleophiles to create diverse chemical libraries. The cyclopropyl moiety can influence the compound's electronic properties, metabolic stability, and overall pharmacophore profile, making it a attractive feature in medicinal chemistry. This reagent is exclusively intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8BClN2O2

Molecular Weight

198.42 g/mol

IUPAC Name

(2-chloro-4-cyclopropylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C7H8BClN2O2/c9-7-10-3-5(8(12)13)6(11-7)4-1-2-4/h3-4,12-13H,1-2H2

InChI Key

CCQWFXGVOMKFER-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C2CC2)Cl)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the Miyaura borylation, where the halopyrimidine reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst. In the Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Boronic Acids

Compound Key Substituents Heterocycle/Aromatic System Notable Features
(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid Cl, cyclopropyl, B(OH)₂ Pyrimidine Enhanced electrophilicity (Cl), steric hindrance (cyclopropyl)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxy, B(OH)₂ Benzene Flexible side chain; high HDAC inhibition (IC₅₀ ~1 µM)
Phenanthren-9-yl boronic acid Polycyclic aromatic, B(OH)₂ Phenanthrene High lipophilicity; antiproliferative activity (sub-µM IC₅₀ in 4T1 cells)
4-Nitrophenylboronic acid NO₂, B(OH)₂ Benzene pH-dependent reactivity; forms 4-nitrophenol via H₂O₂ oxidation
2-Chloro-4-methylpyridine-5-boronic acid Cl, methyl, B(OH)₂ Pyridine Structural analog with methyl group; CAS 913836-08-5

Acidity (pKa) and Reactivity

  • pKa Trends: Boronic acids with electron-withdrawing groups (e.g., Cl, NO₂) exhibit lower pKa values, enhancing their reactivity at physiological pH. Cyclopropyl substituents may slightly lower pKa compared to alkyl groups due to inductive effects, though experimental data for the target compound are lacking .
  • Binding Affinity : Pyrimidine-based boronic acids show stronger diol-binding than benzene analogs (e.g., 3-AcPBA, 4-MCPBA), critical for glucose-sensing materials .

Research Findings and Key Insights

HDAC Inhibition: Boronic acids with extended aromatic systems (e.g., phenoxy-methylphenyl derivatives) outperform classical inhibitors like trichostatin A in fungal models, suggesting the target compound’s pyrimidine ring could enhance specificity .

Selectivity in Proteasome Inhibition : Boronic acid-containing proteasome inhibitors (e.g., bortezomib) show selective antagonism by EGCG, implying that substituent geometry influences target engagement .

Biological Activity

Overview

(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Its unique structural features, including the cyclopropyl and pyrimidinyl groups, enhance its interaction with various biological targets, making it a compound of interest in drug development.

  • Molecular Formula : C7H9BN2O2
  • Molecular Weight : 163.97 g/mol
  • CAS Number : 893567-15-2

The biological activity of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid primarily involves its ability to form reversible covalent bonds with biological targets. This interaction can inhibit the activity of enzymes or other proteins, leading to therapeutic effects. Specifically, it has been noted for its potential as a molecular probe for detecting and quantifying biological molecules.

Enzyme Inhibition

Research indicates that compounds similar to (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid can inhibit various enzymes, including:

  • Aspartyl Proteases : These enzymes are critical in processes such as malaria parasite egress and invasion of erythrocytes. Inhibitors designed based on similar scaffolds have shown significant efficacy in preclinical studies .

Interaction with Insulin

A theoretical model has been developed to study the interaction between boronic acids and insulin, suggesting that (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid may also influence insulin stability and activity. Computational studies indicate promising interactions with insulin's active site, potentially enhancing its biological activity .

Case Studies

  • Antimalarial Activity : In vivo studies have demonstrated the efficacy of boronic acid derivatives against malaria parasites. For instance, compounds structurally related to (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid showed significant reductions in parasitemia in mouse models when administered orally .
  • Metalloproteinase Inhibition : The compound has been explored as a potential inhibitor of metalloproteinases, which are implicated in various pathological processes such as inflammation and tissue remodeling. Inhibition of these enzymes could provide therapeutic benefits in conditions like rheumatoid arthritis and cancer metastasis .

Comparative Analysis

The following table summarizes the biological activities of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid compared to similar compounds:

CompoundTarget EnzymeActivity LevelRemarks
(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acidAspartyl ProteasesHighEffective against malaria parasites
3-Benzyloxyphenylboronic acidInsulinModerateStabilizes insulin structure
6-(2-Cyclopropyl-pyrimidin-5-yl)-3,4-dihydroisoquinolineMetalloproteinasesHighPotential for treating inflammatory diseases

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